molecular formula C9H6Cl2O2 B12743970 2,4-Dichlorocinnamic acid, (Z)- CAS No. 20595-46-4

2,4-Dichlorocinnamic acid, (Z)-

Cat. No.: B12743970
CAS No.: 20595-46-4
M. Wt: 217.05 g/mol
InChI Key: MEBWABJHRAYGFW-RQOWECAXSA-N
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Description

2,4-Dichlorocinnamic acid, (Z)- is an organic compound with the molecular formula C9H6Cl2O2. It is a derivative of cinnamic acid, where two chlorine atoms are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorocinnamic acid, (Z)- typically involves the reaction of cinnamic acid with chlorine under acidic conditions. One common method includes the use of malonic acid and piperidine in pyridine, followed by heating under reflux for several hours . The reaction mixture is then cooled and poured into ice-cold hydrochloric acid to precipitate the product.

Industrial Production Methods: Industrial production of 2,4-Dichlorocinnamic acid, (Z)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorocinnamic acid, (Z)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Dichlorobenzoic acids.

    Reduction: Dichlorocinnamyl alcohols.

    Substitution: Various substituted cinnamic acids depending on the nucleophile used.

Scientific Research Applications

2,4-Dichlorocinnamic acid, (Z)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichlorocinnamic acid, (Z)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as tyrosinase, by binding to their active sites . This inhibition can lead to various biochemical effects, including the disruption of metabolic pathways.

Comparison with Similar Compounds

  • 2,4-Dichlorobenzoic acid
  • 2,4-Dichlorophenylacetic acid
  • 2,4-Dichlorophenoxyacetic acid

Comparison: 2,4-Dichlorocinnamic acid, (Z)- is unique due to its specific substitution pattern and the presence of a double bond in the cinnamic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while 2,4-Dichlorobenzoic acid is primarily used in herbicides, 2,4-Dichlorocinnamic acid, (Z)- finds applications in a broader range of fields, including pharmaceuticals and organic synthesis .

Properties

CAS No.

20595-46-4

Molecular Formula

C9H6Cl2O2

Molecular Weight

217.05 g/mol

IUPAC Name

(Z)-3-(2,4-dichlorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H6Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2-

InChI Key

MEBWABJHRAYGFW-RQOWECAXSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C\C(=O)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)O

Origin of Product

United States

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